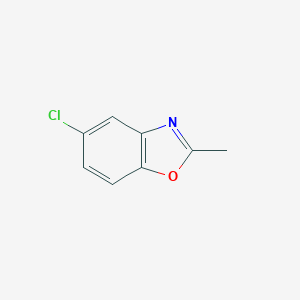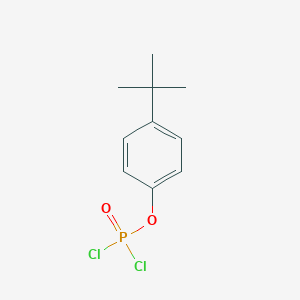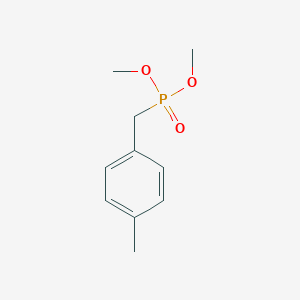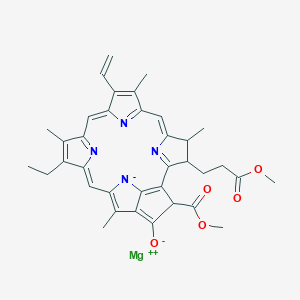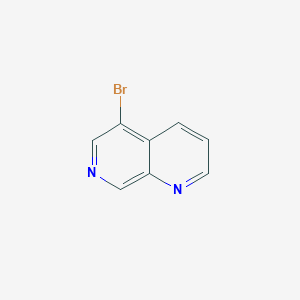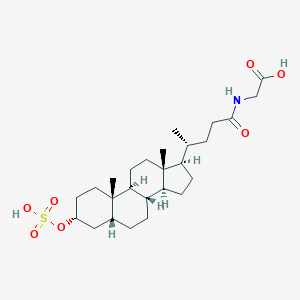
Sulfoglycolithocholic acid
描述
Sulfoglycolithocholic acid is not directly mentioned in the provided papers, but it can be inferred to be a molecule related to the class of sulfated bile acids. The synthesis of related compounds such as lithocholic acid sulfates and glycolithocholic acid sulfate has been described, indicating the relevance of sulfation in modifying the properties of bile acids .
Synthesis Analysis
The synthesis of sulfated lithocholic acid derivatives has been achieved with high efficiency. Lithocholic acid sulfate and glycolithocholic acid sulfate were synthesized using a sulfur trioxide-triethylamine complex in dimethylformamide, yielding products in over 90% efficiency. Additionally, taurolithocholic acid sulfate was synthesized by conjugating lithocholic acid sulfate with taurine, also in dimethylformamide . This indicates that sulfoglycolithocholic acid could potentially be synthesized using similar methods.
Molecular Structure Analysis
While the molecular structure of sulfoglycolithocholic acid is not directly discussed, the structure of related sulfated bile acids can provide insights. Sulfation typically occurs at specific positions on the bile acid molecule, influencing its molecular interactions and biological functions. X-ray analysis of similar sulfated compounds has been used to confirm structures and provide stereochemical information .
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specific to sulfoglycolithocholic acid. However, the synthesis of glycosyl sulfoximines from thioglycosides demonstrates the potential for selective chemical transformations involving sulfur-containing compounds . This suggests that sulfoglycolithocholic acid may also undergo specific chemical reactions that could be exploited for further functionalization or biological studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfoglycolithocholic acid are not explicitly described in the papers. However, the synthesis and study of sulfated bile acids imply that sulfation significantly alters the properties of these molecules. Sulfation can affect solubility, reactivity, and interaction with biological molecules, as seen with sulfoglycolipids like sulfatide, which plays a critical role in myelin function and spermatogenesis . The sulfation of glycosaminoglycans is also crucial for generating binding sites for protein interactions, influencing various biological processes .
科学研究应用
Measurement of Bile Acids in Biological Samples : Wildgrube et al. (1983) modified commercially available radioimmunoassays for determining conjugated cholic acid and sulfoglycolithocholic acid in tissue extracts, bile, and urine. This methodology allows for the measurement of these bile acids in biological samples without prior extraction, which is crucial for understanding their roles in health and disease (Wildgrube et al., 1983).
Microbial Sulfonate and Sulfate Ester Metabolism : Kertesz (2000) reviewed the metabolism of sulfonates and sulfate esters in gram-negative bacteria, which includes the utilization of these compounds as sulfur sources. This research is crucial for understanding microbial sulfur cycles and has potential applications in bioremediation and agricultural soil management (Kertesz, 2000).
Biomass Conversion by Solid Acid Catalysts : Hara (2010) investigated amorphous carbon bearing sulfonic acid groups as a solid Bronsted acid catalyst for environmentally benign biodiesel production and cellulose saccharification. This research provides insights into alternative, sustainable methods of biomass conversion (Hara, 2010).
Perfluorinated Sulfonic-Acid Ionomers : Kusoglu and Weber (2017) provided a comprehensive review on perfluorinated sulfonic-acid membranes, discussing their complex behavior and applications in emerging technologies. This research is significant for the development of advanced materials in fields such as electrochemistry and polymer science (Kusoglu & Weber, 2017).
Sulfonoglycolipids in Nature : Sassaki et al. (2001) isolated and characterized sulfonoglycolipids from a basidiolichen, providing insights into the chemistry and function of these unique compounds in nature. This research enhances our understanding of plant and microbial biochemistry (Sassaki et al., 2001).
Sulfonamide Resistance and Trends : Sköld (2000) reviewed the mechanisms and trends of sulfonamide resistance, highlighting the importance of understanding these pathways in combating antibiotic resistance. This research is critical for the development of new antimicrobial strategies (Sköld, 2000).
安全和危害
未来方向
In a study involving high-fat diet mice, it was found that both primary and secondary BAs which are taurocholic acid (TCA), TCDA, taurohyocholic acid (THCA) and sulfoglycolithocholic acid were downregulated . This suggests potential future directions in the study of Sulfoglycolithocholic acid’s role in diet and metabolism .
属性
IUPAC Name |
2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO7S/c1-16(4-9-23(28)27-15-24(29)30)20-7-8-21-19-6-5-17-14-18(34-35(31,32)33)10-12-25(17,2)22(19)11-13-26(20,21)3/h16-22H,4-15H2,1-3H3,(H,27,28)(H,29,30)(H,31,32,33)/t16-,17-,18-,19+,20-,21+,22+,25+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXBAFXQVZOILS-OETIFKLTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulfolithocholylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002639 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Sulfoglycolithocholic acid | |
CAS RN |
15324-64-8 | |
| Record name | Glycolithocholic acid 3-sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15324-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfolithocholylglycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015324648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SULFOLITHOCHOLYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH5HPJ9WHW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulfolithocholylglycine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002639 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



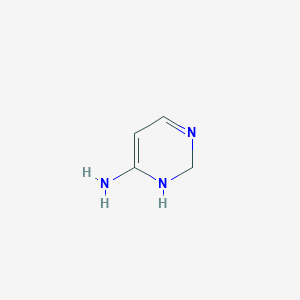
![1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B95182.png)
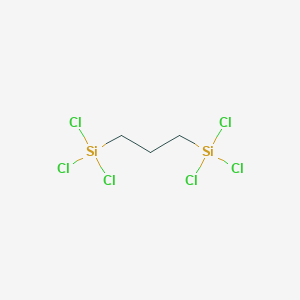
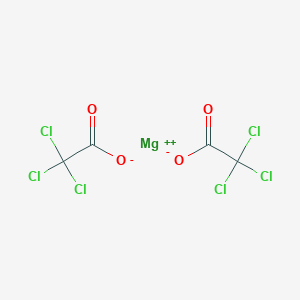
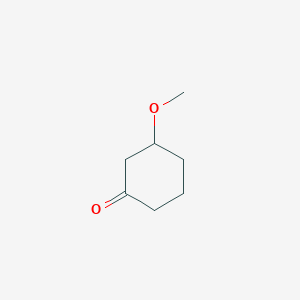

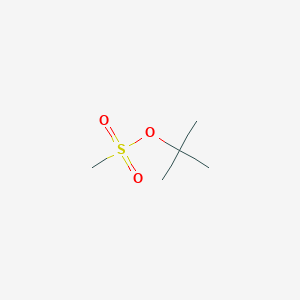
![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)
![1, 2, 3, 4, 5, 6-Hexahydropyrrolo [3,2,1-I,J] quinolone-2](/img/structure/B95195.png)
